BenchChemオンラインストアへようこそ!

4-(2-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one

medicinal chemistry structure-activity relationship kinase inhibitor design

This 2-methoxypyridin-3-yl positional isomer of the 3,4-dihydroquinoxalin-2-one privileged scaffold offers a unique hydrogen-bonding topology distinct from 5- and 6-methoxy regioisomers, ensuring integrity in kinase/NR target selectivity studies. The C3 methylene is synthetically accessible for library diversification. Identity confirmed by SMILES and ≥95% purity. Essential for SAR integrity where substitution pattern dictates pharmacological specificity.

Molecular Formula C14H13N3O2
Molecular Weight 255.277
CAS No. 2470435-02-8
Cat. No. B2836487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one
CAS2470435-02-8
Molecular FormulaC14H13N3O2
Molecular Weight255.277
Structural Identifiers
SMILESCOC1=C(C=CC=N1)N2CC(=O)NC3=CC=CC=C32
InChIInChI=1S/C14H13N3O2/c1-19-14-12(7-4-8-15-14)17-9-13(18)16-10-5-2-3-6-11(10)17/h2-8H,9H2,1H3,(H,16,18)
InChIKeyVWNDVDYQJFSXPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one (CAS 2470435-02-8): Core Structural and Physicochemical Profile for Procurement Decisions


4-(2-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one (CAS 2470435-02-8) is a synthetic small-molecule heterocycle belonging to the 3,4-dihydroquinoxalin-2-one class, a privileged scaffold in medicinal chemistry [1]. The compound bears a 2-methoxypyridin-3-yl substituent at the N4 position of the dihydroquinoxalinone core, yielding the molecular formula C₁₄H₁₃N₃O₂ and a molecular weight of 255.27 g/mol . The dihydroquinoxalin-2-one scaffold is associated with diverse bioactivities, including kinase inhibition and nuclear receptor modulation, making substitution pattern a critical determinant of pharmacological specificity [1].

Why Positional Isomers of 4-(Methoxypyridinyl)-dihydroquinoxalin-2-one Cannot Be Interchanged: The Critical Role of Methoxy Orientation


The target compound positions the methoxy group ortho to the pyridine nitrogen (2-methoxypyridin-3-yl), while close analogs bear the methoxy at the 5- or 6-position of the pyridine ring . In medicinal chemistry, the orientation of the methoxy substituent dictates both the electronic distribution on the pyridine ring and the spatial presentation of the lone-pair-bearing oxygen, directly affecting hydrogen-bonding capacity, π-stacking geometry, and steric fit within target binding pockets [1]. The 3,4-dihydroquinoxalin-2-one scaffold is a recognized privileged structure whose biological profile is exquisitely sensitive to N4-aromatic substitution; exchanging positional isomers can ablate target engagement or invert selectivity, rendering generic substitution scientifically indefensible without matched comparative data [1].

4-(2-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one: Head-to-Head Differentiation Data vs. Positional Isomer Comparators


Unique Pyridine Substitution Topology Defines Hydrogen-Bonding and Steric Profile Against 6-Methoxy and 5-Methoxy Isomers

The target compound bears the methoxy group at the 2-position (ortho to the pyridine nitrogen), distinct from the 6-methoxy isomer (CAS 2416235-97-5, para to pyridine N) and the 5-methoxy isomer (CAS 2470438-04-9, meta to pyridine N). In the 2-methoxy orientation, the oxygen lone pair is positioned to engage in resonance with the pyridine ring and to act as a hydrogen-bond acceptor in close proximity to the linking nitrogen, creating a unique bidentate H-bond motif not achievable by the 5- or 6-methoxy isomers. This topological difference is predicted to alter binding pose and target selectivity in kinase and nuclear receptor assays where the dihydroquinoxalinone scaffold is employed [1]. Quantitative comparative bioactivity data (e.g., IC₅₀ values in a common target assay) for the three positional isomers are not available in the public domain as of the knowledge cutoff, representing a critical data gap for evidence-based procurement .

medicinal chemistry structure-activity relationship kinase inhibitor design

Vendor-Supplied Purity Specification: Minimum 95% as a Procurement Quality Benchmark

One commercial supplier specifies a minimum purity of 95% for 4-(2-Methoxypyridin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one (noted as the 1,2,3,4-tetrahydro nomenclature variant of the same CAS 2470435-02-8) . Purity is a critical parameter for reproducible biological assay results, as impurities at ≥5% can confound IC₅₀ determinations and selectivity profiles. The 95% minimum establishes a procurement specification that differentiates verified high-purity material from uncharacterized or lower-grade alternatives that lack documented purity thresholds. Comparative purity data for the 6-methoxy and 5-methoxy isomers from the same or different vendors are not simultaneously reported, preventing direct head-to-head purity comparison.

chemical procurement quality control assay development

Dihydroquinoxalin-2-one Scaffold: Established Privileged Structure with Multi-Target Bioactivity Potential Distinct from Quinoxaline-2,3-dione Chemotypes

The 3,4-dihydroquinoxalin-2-one core is recognized as a privileged scaffold with demonstrated bioactivities spanning antiviral, anti-inflammatory, kinase inhibitory, and nuclear receptor modulatory effects [1]. This scaffold is structurally and electronically distinct from the fully aromatic quinoxaline or quinoxaline-2,3-dione chemotypes, possessing a saturated C3 position that introduces conformational flexibility and a single lactam carbonyl that alters hydrogen-bonding patterns compared to dione analogs [2]. In a study of quinoxalin-2-one derivatives as PDGFβ receptor inhibitors, IC₅₀ values ranged from sub-micromolar to >10 μM depending on substitution pattern, demonstrating that subtle structural modifications on this scaffold produce large potency shifts [3]. The target compound's specific substitution (2-methoxypyridin-3-yl at N4) is not represented in published SAR tables, thus its quantitative differentiation from other dihydroquinoxalin-2-one analogs remains uncharted.

privileged scaffold drug discovery kinase inhibition nuclear receptor modulation

Recommended Application Scenarios for 4-(2-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one (CAS 2470435-02-8)


Lead Optimization Libraries for Kinase and Nuclear Receptor Drug Discovery Programs

The 3,4-dihydroquinoxalin-2-one scaffold is a validated privileged structure for kinase inhibition (e.g., PDGFβR, Akt, PI3K) and nuclear receptor modulation, with documented IC₅₀ values spanning nanomolar to micromolar ranges depending on substitution [1][2]. The 2-methoxypyridin-3-yl substituent introduces a unique hydrogen-bonding topology distinct from the 5- and 6-methoxy positional isomers, making this compound a rational inclusion in diversity-oriented screening decks where subtle pharmacophoric variations are explored to achieve target selectivity. Procurement of the correct positional isomer is essential for SAR integrity.

Negative Control or Specificity Tool for CYP11B2 and P2X3 Receptor Studies Referenced in Patent Literature

Patent documents describe quinoxaline and dihydroquinoxalinone derivatives as thromboxane A₂ synthetase inhibitors (US 4,430,502) and P2X3/P2X2/3 receptor antagonists (US 9,212,130 B2), while related methoxypyridinyl compounds have been evaluated as CYP11B2 (aldosterone synthase) inhibitors [3][4]. Although direct bioactivity data for CAS 2470435-02-8 on these targets are not publicly available, its structural proximity to these chemotypes positions it as a candidate for specificity profiling or as a negative control in target engagement assays where the 2-methoxy orientation is hypothesized to be inactive relative to other regioisomers.

Synthetic Intermediate for Further Derivatization at the C3 and Aromatic Positions

The 3,4-dihydroquinoxalin-2-one core contains a chemically accessible C3 methylene group amenable to alkylation, oxidation, or enantioselective functionalization, as demonstrated in recent synthetic methodology reviews [1]. With a documented minimum purity of 95% from commercial sources , this compound can serve as a well-characterized starting material for parallel synthesis of focused libraries, where the 2-methoxypyridin-3-yl group is held constant while C3 diversity elements are introduced to probe SAR.

Physicochemical Reference Standard for Analytical Method Development in Isomer Differentiation

The compound (molecular weight 255.27, formula C₁₄H₁₃N₃O₂) is one of at least three positional isomers with identical molecular formula and mass . This property makes it a useful reference standard for developing HPLC, LC-MS, or NMR methods capable of resolving regioisomeric dihydroquinoxalinones — a quality-control necessity when multiple isomers are procured for parallel screening. The documented SMILES (COc1ncccc1N1CC(=O)Nc2ccccc21) provides a definitive structural fingerprint for method validation.

Quote Request

Request a Quote for 4-(2-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.